4,6-Dimethylpyridine-3-boronic acid
Description
4,6-Dimethylpyridine-3-boronic acid (CAS: 1622217-32-6), often stabilized as its pinacol ester, is a boronic acid derivative with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.11 g/mol . The compound features a pyridine ring substituted with methyl groups at the 4- and 6-positions and a boronic acid moiety at the 3-position. Its pinacol ester form enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(4,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAMMYSSVBPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376730 | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-68-1 | |
| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine (Analogous to Pyridine Core)
A patented method describes the preparation of 4,6-dichloropyrimidine, which can be adapted for pyridine analogs:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Formamide, absolute ethanol, sodium ethoxide, diethyl malonate; heating at 70-90 °C | Formation of 4,6-dihydroxypyrimidine |
| 2 | Hydrochloric acid treatment to adjust pH to 2-6; cooling and centrifugation | Isolation of 4,6-dihydroxypyrimidine |
| 3 | Reaction of 4,6-dihydroxypyrimidine with thionyl chloride and chlorination catalyst in dichloroethane | Conversion to 4,6-dichloropyrimidine |
This method achieves over 83% yield and is industrially scalable with environmental considerations. Although this patent focuses on pyrimidine, similar halogenation strategies apply to pyridine derivatives, including 4,6-dimethylpyridine.
Specific Synthetic Example for 4,6-Dimethylpyridine-3-boronic Acid
Although direct literature on this compound is limited, analogous procedures for substituted pyridine boronic acids are reported:
- Starting with 3-formyl phenyl boronic acid analogs, condensation with substituted anilines under reflux in ethanol yields boronic acid derivatives.
- For pyridine derivatives, halogenated 4,6-dimethylpyridine can be metalated (e.g., with n-BuLi) at the 3-position, then reacted with trialkoxyboranes to yield the boronic ester, which upon hydrolysis gives the boronic acid.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of pyridine core | Formamide, sodium ethoxide, diethyl malonate, thionyl chloride | Heating 70-90 °C, acidification, chlorination | High yield, scalable | Multi-step, requires chlorination catalysts |
| Metalation and borylation | n-BuLi or Mg reagent, trialkoxyboranes (B(OMe)3, B(OiPr)3) | Low temperature, inert atmosphere | Selective C-B bond formation | Sensitive to moisture, side reactions possible |
| Aminoborinate formation for purification | Amino alcohols (e.g., ethanolamine) | Mild acidic conditions | Stabilizes borinic acids, easier purification | Additional step |
Research Findings and Practical Considerations
- The choice of borylating agent significantly affects yield and purity; bulkier alkoxy groups on boranes reduce side reactions.
- Purification of boronic acids is challenging due to sensitivity to oxidation and protodeboronation; forming aminoborinates improves stability.
- Industrial methods emphasize environmentally friendly processes, such as recycling solvents and minimizing hazardous reagents like thionyl chloride.
- Reaction pH control during hydrolysis is crucial to avoid decomposition of boronic acid products.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
Pyridine boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides. For example:
-
Regioselectivity in polyhalogenated pyridines : Studies on 3,4,5-tribromo-2,6-dimethylpyridine revealed that Suzuki coupling with ortho-methoxyphenylboronic acid occurs preferentially at the C4 position due to steric and electronic factors .
-
Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and bases (K₃PO₄ or Na₂CO₃) are effective for coupling reactions .
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Substrate | Boronic Acid | Catalyst System | Base | Yield (%) |
|---|---|---|---|---|
| 3,4,5-tribromo-2,6-lutidine | ortho-methoxyphenyl | Pd(OAc)₂, SPhos | K₃PO₄ | 56–60 |
| 3,4-dibromo-5-aryl-pyridine | Varied aryl boronic acids | Pd₂(dba)₃, XPhos | K₃PO₄ | 44–55 |
Oxidation Reactions
Boronic acids oxidize to alcohols or ketones under mild conditions. For example:
-
Hydrogen peroxide-mediated oxidation : Converts boronic acids to hydroxyl groups, a pathway observed in 2,4-dimethylpyridine-3-boronic acid derivatives.
-
pH-dependent reactivity : Boronic acids form tetrahedral boronate anions at high pH, enhancing oxidation rates .
Table 2: Oxidation Outcomes for Pyridine Boronic Acids
| Compound | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| 2,4-dimethylpyridine-3-boronic acid | H₂O₂ | Pyridinyl alcohol | pH 7–9, 25°C |
| Phenylboronic acid | O₂ | Phenol | Basic aqueous |
Substitution and Functionalization
The boronic acid group can undergo substitution with nucleophiles (e.g., amines, alcohols):
-
Transmetalation : Boronic esters directly transmetalate with palladium without prior hydrolysis in some systems .
-
Radical borylation : Desulfurative borylation of thiols using diboron reagents (e.g., B₂(OH)₄) under light yields boronoalanine derivatives .
Comparative Reactivity
Table 3: Reactivity Trends in Pyridine Boronic Acids
Mechanistic Insights
Scientific Research Applications
4,6-Dimethylpyridine-3-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,6-Dimethylpyridine-3-boronic Acid (CAS: 693774-55-9)
2,6-Dimethoxypyridine-3-boronic Acid
- Molecular Formula: C₇H₁₀BNO₄; MW: 199.97 g/mol.
- Key Properties :
- Structural Differences : Methoxy groups at 2- and 6-positions introduce electron-donating effects, enhancing nucleophilicity compared to methyl groups. This may accelerate coupling reactions but reduce stability under acidic conditions.
(6-Cyanopyridin-3-yl)boronic Acid (CAS: 1011722-07-8)
Stability and Handling
- This compound Pinacol Ester : The pinacol ester form mitigates hygroscopicity and enhances shelf life compared to the free boronic acid .
- Free Boronic Acids : Compounds like 2,6-dimethylpyridine-3-boronic acid require stringent storage (-20°C, inert atmosphere) due to sensitivity to moisture and oxidation .
Reactivity in Cross-Coupling Reactions
- Steric Effects : The 4,6-dimethyl substitution in the target compound reduces steric hindrance at the reactive 3-position compared to 2,6-dimethyl analogs, facilitating faster coupling .
- Electronic Effects: Methyl groups are mildly electron-donating, whereas methoxy or cyano substituents (in analogs) significantly alter electronic density, affecting reaction rates and yields .
Material Science
- Methoxy-Substituted Analogs : Their enhanced solubility in polar solvents makes them suitable for organic electronic materials .
Biological Activity
4,6-Dimethylpyridine-3-boronic acid (CAS Number: 1001907-68-1) is a boronic acid derivative with a molecular formula of C7H10BNO2 and a molecular weight of 150.97 g/mol. Its unique structure allows it to participate in various biological interactions, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases and proteasomes by binding to the active site.
- Cell Signaling Modulation : They may influence signaling pathways by interacting with proteins involved in cellular processes.
- Antioxidant Properties : Some studies suggest that boronic acids exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
| Activity | IC50/Effect | Reference |
|---|---|---|
| KAT6A Inhibition | IC50 = 670 nM | |
| Antioxidant Activity | Moderate (compared to ascorbic acid) | |
| Cell Viability Enhancement | Up to 71% increase in viability |
Case Study 1: KAT6A Inhibition
A study investigating the inhibition of KAT6A (a histone acetyltransferase) demonstrated that this compound significantly reduced H3K23 acetylation levels in ZR-75-1 cells. The treatment resulted in an IC50 of 670 nM, indicating its potential as a therapeutic agent for cancers associated with KAT6A overexpression .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, boron-based compounds similar to this compound were evaluated for their ability to protect neuronal cells from amyloid-beta-induced toxicity. The results showed that these compounds could enhance cell viability by up to 71% at certain concentrations, suggesting a promising avenue for Alzheimer's disease treatment .
Research Findings
Recent literature indicates that the biological activities of boronic acids like this compound are being explored extensively:
- Antioxidant Properties : Research has shown that boron-based compounds can mitigate oxidative stress in neuronal models, which is critical for neurodegenerative diseases .
- Therapeutic Potential : The compound's ability to inhibit specific enzymes suggests its utility in drug development for various conditions, including cancer and neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
